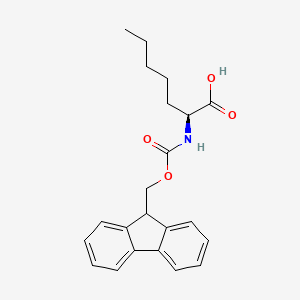

(S)-2-(Fmoc-amino)heptanoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25NO4/c1-2-3-4-13-20(21(24)25)23-22(26)27-14-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,19-20H,2-4,13-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSEDZIUESKRBOW-FQEVSTJZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-2-(Fmoc-amino)heptanoic acid chemical properties

An In-depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Protocols, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for modern peptide synthesis. We delve into its fundamental physicochemical properties, the chemistry of the fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and authoritative references to support the synthesis of custom peptides incorporating this unique building block.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide-based therapeutics has expanded significantly, driven by the need for molecules with enhanced stability, novel functionalities, and improved pharmacological profiles. While the 20 proteinogenic amino acids form the basis of natural peptides, the incorporation of non-canonical or unnatural amino acids (ncAAs) like (S)-2-aminoheptanoic acid offers a powerful strategy to modulate peptide structure and function. The heptanoic acid side chain, a simple pentyl group, imparts increased hydrophobicity, which can influence peptide folding, membrane interaction, and resistance to enzymatic degradation.

The success of synthesizing such modified peptides relies heavily on robust chemical strategies. The fluorenylmethoxycarbonyl (Fmoc) strategy is the most widely used approach in Solid-Phase Peptide Synthesis (SPPS) due to its mild, base-labile deprotection conditions, which are orthogonal to the acid-labile side-chain protecting groups.[1][2][] this compound is a ready-to-use building block for this methodology, enabling the precise and efficient incorporation of a lipophilic residue into a growing peptide chain.[4]

Physicochemical Properties

A thorough understanding of the physicochemical properties of the building block is paramount for successful and reproducible peptide synthesis. The high purity of the Fmoc-amino acid is critical, as contaminants like free amino acids can lead to multiple additions, while residual reagents from the Fmoc protection step can cause chain termination.[5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [6] |

| CAS Number | 1197020-22-6 | [6][7] |

| Molecular Formula | C22H25NO4 | [6][7][8] |

| Molecular Weight | 367.44 g/mol | [7] |

| Appearance | White to off-white powder | [7] |

| Purity | ≥97% (HPLC) | [6][7] |

| Solubility | Soluble in DMF and NMP; Slightly soluble in water. | [][9][10] |

| Storage | Store at 0 - 8 °C | [7] |

| SMILES | CCCCCC(=O)O | [6] |

The excellent solubility of Fmoc-protected amino acids in common SPPS solvents like N,N-dimethylformamide (DMF) and N-methylpyrrolidone (NMP) is a key advantage of the strategy.[] This ensures the reagents remain in solution during the coupling reaction, which is essential for achieving high coupling efficiency and preventing synthesis failures.[10]

The Chemistry of the Fmoc Group

Nα-Protection: Rationale and Mechanism

In stepwise peptide synthesis, the α-amino group of the incoming amino acid must be temporarily protected to prevent self-polymerization and ensure that only a single amino acid is added in each cycle.[1] The Fmoc group is a carbamate-based protecting group introduced by reacting the free amino acid with 9-fluorenylmethyl chloroformate (Fmoc-Cl), typically under basic Schotten-Baumann conditions (e.g., NaHCO3 in a dioxane/water mixture).[11] The nucleophilic amine attacks the electrophilic carbonyl carbon of Fmoc-Cl, displacing the chloride leaving group.

Caption: The iterative workflow of Fmoc-based Solid-Phase Peptide Synthesis.

Experimental Protocol: Coupling of this compound

This protocol describes a standard manual coupling procedure on a pre-swollen, deprotected peptide-resin. The quantities are based on a 0.1 mmol synthesis scale.

Reagents:

-

Peptide-resin with a free N-terminal amine (0.1 mmol)

-

This compound (147 mg, 0.4 mmol, 4 eq.)

-

HBTU (152 mg, 0.4 mmol, 4 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (139 µL, 0.8 mmol, 8 eq.)

-

Anhydrous DMF

Procedure:

-

Resin Preparation: Ensure the peptide-resin is in a suitable reaction vessel and has been fully deprotected (the previous Fmoc group removed) and washed thoroughly with DMF.

-

Activation Solution: In a separate vial, dissolve this compound and HBTU in ~2 mL of DMF. Add the DIPEA to this solution. This initiates the activation of the carboxylic acid. Allow the mixture to pre-activate for 3-8 minutes. [12] * Causality: Pre-activation converts the amino acid's carboxylic acid into a more reactive ester (an OBt ester in the case of HBTU), which readily reacts with the N-terminal amine on the resin. U[12]sing a non-nucleophilic base like DIPEA is crucial to prevent side reactions.

-

Coupling Reaction: Add the activation solution to the reaction vessel containing the resin.

-

Agitation: Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature.

-

Monitoring (Self-Validation): Perform a qualitative test (e.g., Kaiser or TNBS test) on a small sample of resin beads to confirm the absence of free primary amines, indicating reaction completion. I[12]f the test is positive, the coupling step should be repeated.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively to remove all excess reagents and byproducts. A typical wash sequence is:

-

DMF (3 times)

-

Dichloromethane (DCM) (3 times)

-

DMF (3 times)

-

Experimental Protocol: Fmoc Deprotection

This protocol details the removal of the Fmoc group to prepare the peptide chain for the next coupling cycle.

Reagents:

-

Fmoc-protected peptide-resin (0.1 mmol scale)

-

Deprotection Solution: 20% (v/v) piperidine in DMF

Procedure:

-

Initial Treatment: Add the deprotection solution (~3 mL) to the washed peptide-resin. 2[13]. Agitation & Draining: Agitate the slurry for 2-3 minutes at room temperature, then drain the solution. [13] * Causality: The UV absorbance of the drained solution will be high due to the formation of the DBF-piperidine adduct, which can be used for quantitative monitoring of the deprotection process.

-

Second Treatment: Add a fresh portion of the deprotection solution (~3 mL).

-

Agitation: Agitate the slurry for an additional 5-10 minutes. [13] * Causality: A two-step deprotection ensures complete removal of the Fmoc group, which can sometimes be slowed by peptide aggregation.

-

Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (~5-6 times) to remove all traces of piperidine and the DBF adduct before proceeding to the next coupling step.

Analytical Characterization

The quality of the this compound building block is critical for the synthesis of a high-purity final peptide. Commercial suppliers typically provide a Certificate of Analysis detailing the purity and identity.

-

High-Performance Liquid Chromatography (HPLC): This is the standard method for assessing the purity of the Fmoc-amino acid, with typical specifications being ≥97% or ≥98%. *[6][7] Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is used to confirm the molecular weight of the compound, ensuring its chemical identity. *[8] Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information, confirming the correct assembly of the molecule. Spectral data for N-Fmoc-(S)-2-aminoheptanoic acid is publicly available for reference.

[14]### 6.0 Conclusion this compound is a valuable and versatile building block for peptide chemists. Its aliphatic side chain provides a tool for introducing hydrophobicity, while the Fmoc group ensures its seamless integration into the well-established and mild SPPS workflow. By understanding its fundamental properties, the chemistry of its protecting group, and the validated protocols for its use, researchers can confidently incorporate this non-canonical residue to develop novel peptides for therapeutic and research applications.

References

-

Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2011). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 16(3), 2446–2461. Retrieved from [Link]

-

Organic Chemistry. (2022, January 7). Deprotecting Fmoc Group Mechanism | Organic Chemistry. YouTube. Retrieved from [Link]

-

AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

ResearchGate. (n.d.). A general process of solid-phase peptide synthesis (SPPS) with Fmoc protected amino acids (Fmoc-AA-OH). Retrieved from [Link]

-

AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 46737266, Fmoc-2-aminoheptanoic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 58903485, N-Fmoc-(S)-2-aminoheptanoic acid. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). This compound. Retrieved from [Link]

-

Chem-Impex International, Inc. (n.d.). Fmoc-7-aminoheptanoic acid. Retrieved from [Link]

-

AAPPTec. (n.d.). Fmoc-Amino Acids. Retrieved from [Link]

-

Coin, I., Beyermann, M., & Bienert, M. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 21(1), 2-15. Retrieved from [Link]

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

-

Echo BioSystems. (n.d.). N-(R)-Fmoc-2-(methylamino)heptanoic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 7. chemimpex.com [chemimpex.com]

- 8. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 7-(Fmoc-amino)heptanoic acid, 95% | Fisher Scientific [fishersci.ca]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. chempep.com [chempep.com]

- 13. peptide.com [peptide.com]

- 14. N-Fmoc-(S)-2-aminoheptanoic acid | C22H25NO4 | CID 58903485 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-(Fmoc-amino)heptanoic Acid: A Comprehensive Technical Guide for Advanced Synthesis

Introduction: Beyond the Canonical Twenty

In the landscape of modern drug discovery and protein engineering, the toolkit of available building blocks is perpetually expanding beyond the 20 proteinogenic amino acids.[1][2] Unnatural amino acids (UAAs) are at the forefront of this expansion, offering medicinal chemists and biologists unparalleled opportunities to design novel peptides and proteins with enhanced therapeutic properties, tailored functionalities, and improved stability.[3][4] Among these critical reagents is (S)-2-(Fmoc-amino)heptanoic acid, a chiral building block distinguished by its seven-carbon aliphatic side chain and the crucial N-terminal 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group.

The lipophilic nature of its pentyl side chain makes it an invaluable tool for modulating the hydrophobicity of peptides, which can significantly influence membrane permeability, protein-protein interactions, and overall pharmacokinetic profiles. The Fmoc group, a cornerstone of modern solid-phase peptide synthesis (SPPS), provides a robust and orthogonal protection strategy, enabling the seamless and efficient assembly of complex peptide sequences.[5][6] This guide provides an in-depth examination of the structure, synthesis, and characterization of this compound for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and properties is fundamental to its effective application.

Structural Anatomy

The structure of this compound is an elegant convergence of three key chemical moieties:

-

A Chiral α-Carbon Center: The stereochemistry is fixed in the (S)-configuration, which is the enantiomer corresponding to L-amino acids in the canonical set. This stereochemical integrity is paramount for biological recognition and activity.

-

A Heptanoic Acid Backbone: This consists of a seven-carbon chain, with the carboxylic acid group at one end. The five-carbon pentyl side chain (-(CH₂)₄CH₃) imparts significant non-polar character to the molecule.

-

The N-α-Fmoc Protecting Group: The 9-fluorenylmethyloxycarbonyl group is attached to the alpha-amino nitrogen. This group is specifically designed for its stability in acidic conditions and its lability to mild bases, a property that is exploited during stepwise peptide synthesis.[7]

The formal IUPAC name for this compound is (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid .[8]

Physicochemical Data

The following table summarizes the key quantitative data for this compound, which is critical for experimental design and execution.

| Property | Value | Source(s) |

| CAS Number | 1197020-22-6 | [8][9][10] |

| Molecular Formula | C₂₂H₂₅NO₄ | [8][10][11] |

| Molecular Weight | 367.44 g/mol | [8][9][10][11] |

| Appearance | White to off-white powder | [10] |

| Typical Purity | ≥ 97% to ≥ 98% (HPLC) | [8][10] |

| Storage Conditions | 0 - 8 °C | [10] |

The Strategic Role of the Fmoc Protecting Group

The choice of a protecting group is a critical decision in chemical synthesis. The Fmoc group is the standard for modern SPPS due to a unique combination of features that ensure a self-validating and efficient workflow.

-

Orthogonality: The Fmoc group is cleaved under mild basic conditions (typically 20% piperidine in DMF), while the protecting groups on amino acid side chains (e.g., Boc, tBu, Trt) and the resin linkage are labile to strong acids (e.g., Trifluoroacetic acid).[5][12] This orthogonality is the bedrock of SPPS, as it allows for selective N-terminal deprotection without compromising the integrity of the rest of the molecule.[5]

-

Mechanism of Deprotection: The cleavage mechanism is a base-catalyzed β-elimination. A base, such as piperidine, abstracts the acidic proton on the 9-position of the fluorenyl ring system.[5][13] This initiates the elimination of dibenzofulvene and carbon dioxide, liberating the free α-amino group of the peptide chain, ready for the next coupling cycle.[12]

-

Reaction Monitoring: The dibenzofulvene byproduct forms a stable adduct with piperidine, which has a strong UV absorbance around 300 nm.[7] This property can be exploited for real-time, quantitative monitoring of the deprotection step, providing a self-validating system to ensure the reaction has gone to completion before proceeding.

Synthesis of this compound

The synthesis of this compound is logically approached as a two-stage process: first, the preparation of the chiral amino acid core, (S)-2-aminoheptanoic acid, followed by the crucial N-terminal protection step. The latter stage is detailed here, as it represents the final, unifying step in creating the title compound from its immediate precursor.

Synthesis Rationale and Mechanistic Insight

The protection of the α-amino group is achieved via a nucleophilic acyl substitution reaction. The amino group of (S)-2-aminoheptanoic acid acts as the nucleophile, attacking the electrophilic carbonyl carbon of an "Fmoc-donating" reagent.

The choice of the Fmoc reagent is critical for optimizing yield and minimizing side reactions. While Fmoc-chloride (Fmoc-Cl) can be used, N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is often preferred.[5] The rationale is that Fmoc-OSu is less reactive than the acid chloride, which significantly reduces the risk of over-reaction or dipeptide formation.[5] The succinimide leaving group is also easily removed during aqueous work-up. The reaction is performed under basic conditions to ensure the amino group is deprotonated and thus sufficiently nucleophilic.[7]

Synthesis Workflow

The diagram below illustrates the straightforward, high-yielding workflow for the N-terminal protection of the amino acid.

Sources

- 1. bitesizebio.com [bitesizebio.com]

- 2. Reprogramming natural proteins using unnatural amino acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Highlights in synthesis - unnatural amino acids - BioAscent | Integrated Drug Discovery Services [bioascent.com]

- 5. benchchem.com [benchchem.com]

- 6. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 7. chempep.com [chempep.com]

- 8. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 9. advancedchemtech.com [advancedchemtech.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 13. total-synthesis.com [total-synthesis.com]

(S)-2-(Fmoc-amino)heptanoic acid CAS number

An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid for Advanced Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of this compound (CAS No. 1197020-22-6), a non-canonical amino acid derivative crucial for modern peptide research and drug development. We will explore its fundamental chemical properties, the strategic importance of the Nα-Fmoc protecting group, detailed protocols for its application in Solid-Phase Peptide Synthesis (SPPS), and the analytical methods required for quality assurance. This document serves as a senior-level resource, blending established chemical principles with practical, field-proven insights to empower researchers in the synthesis of novel and complex peptides.

Core Compound Identification and Properties

This compound is a synthetic α-amino acid characterized by a seven-carbon linear chain (heptanoic acid) and the presence of a base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group protecting its α-amino function. This structure makes it a valuable building block for introducing localized lipophilicity into peptide sequences, a common strategy for modulating peptide-protein interactions, improving metabolic stability, or enhancing membrane permeability.

| Property | Value | Source(s) |

| CAS Number | 1197020-22-6 | [1][2][3][4][5] |

| Molecular Formula | C22H25NO4 | [1][2][4] |

| Molecular Weight | 367.44 g/mol | [2][3][4] |

| IUPAC Name | (2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]heptanoic acid | [1][4] |

| Synonyms | Fmoc-2-Ahp-OH, Fmoc-(S)-2-pentylglycine | [3] |

| Appearance | White to off-white powder | [2] |

| Purity | Typically ≥97% or ≥98% (by HPLC) | [1][2] |

| Storage Conditions | 0 - 8 °C | [2] |

The Strategic Role of the Fmoc Protecting Group

The selection of a protecting group is a cornerstone of successful peptide synthesis. The Fmoc group, introduced by Carpino and Han, has become the industry standard for SPPS, largely supplanting the older tert-butyloxycarbonyl (Boc) method.[6]

Expertise & Causality: The dominance of Fmoc chemistry stems from its "orthogonality" and milder reaction conditions. In Fmoc/tBu (tert-butyl) strategy, the Nα-Fmoc group is cleaved under mild basic conditions (e.g., piperidine in DMF), while the side-chain protecting groups (often tBu-based) and the resin linkage are acid-labile. This separation of deprotection chemistries prevents premature cleavage of side-chain protectors or the peptide from its solid support during the Nα-deprotection step. The older Boc-based synthesis required repetitive, harsh acid treatments (like trifluoroacetic acid, TFA) for Nα-deprotection, which could degrade sensitive sequences and required highly corrosive liquid hydrogen fluoride (HF) for final cleavage.[6][7] Fmoc chemistry's milder conditions are far more compatible with complex peptides and post-translational modifications like phosphorylation or glycosylation.[7]

The mechanism of Fmoc deprotection is a β-elimination reaction initiated by a base (piperidine). The base abstracts the acidic proton on the fluorenyl ring's C9 position, leading to the collapse of the carbamate and the release of the free N-terminal amine, dibenzofulvene, and carbon dioxide. The dibenzofulvene adduct is subsequently scavenged by piperidine.

Caption: General workflow of Fmoc group cleavage by piperidine base.

Quality Control & Analytical Verification

Ensuring the purity and identity of the starting building block is critical for a successful synthesis. A contaminated or misidentified Fmoc-amino acid will inevitably lead to failed couplings or the incorporation of incorrect residues.

Trustworthiness through Self-Validation: Every batch of this compound must be validated before use. The primary technique is High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (MS).

Protocol: HPLC-MS Analysis

-

Sample Preparation: Accurately weigh ~1 mg of this compound and dissolve in 1 mL of a 50:50 acetonitrile/water mixture.

-

Instrumentation: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

-

Mobile Phase:

-

Solvent A: 0.1% Formic Acid in Water

-

Solvent B: 0.1% Formic Acid in Acetonitrile

-

-

Gradient Elution:

-

Start at 30% B, ramp to 95% B over 15 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to 30% B over 1 minute and re-equilibrate for 2 minutes.

-

-

Detection:

-

UV Detector: Monitor at 265 nm and 301 nm to detect the Fmoc group.

-

Mass Spectrometer (ESI+): Scan for the expected mass-to-charge ratio (m/z) of [M+H]⁺ ≈ 368.18.

-

-

Acceptance Criteria: The primary peak should have a purity of ≥98% by UV area normalization and the correct mass confirmation from the MS detector.

Application in Solid-Phase Peptide Synthesis (SPPS)

The core utility of this compound is its role as a building block in SPPS.[6][8] The process involves the sequential addition of protected amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[][10]

Detailed SPPS Workflow for Incorporation

This protocol assumes the use of a standard automated peptide synthesizer and HCTU as the coupling activator.

-

Resin Preparation: Start with a pre-loaded Wang or Rink Amide resin bearing the preceding amino acid, which has already undergone its final Fmoc deprotection, yielding a free N-terminal amine.

-

Amino Acid Preparation: Prepare a solution of this compound (typically 0.2 M to 0.5 M in DMF) with a 3-5 fold molar excess relative to the resin's functional capacity.

-

Activator Preparation: Prepare a corresponding solution of an activating agent (e.g., HCTU) and a base (e.g., DIPEA).

-

Coupling Cycle (Automated):

-

Step 1: Activation. The synthesizer mixes the this compound solution with the activator/base solution. This in-situ reaction forms a highly reactive acyl-guanidinium intermediate, priming the carboxylic acid for amide bond formation.

-

Step 2: Coupling. The activated amino acid solution is transferred to the reaction vessel containing the resin. The mixture is agitated (e.g., by nitrogen bubbling or mechanical shaking) for 30-60 minutes to allow the activated carboxyl group to form a peptide bond with the resin's free N-terminal amine.

-

Step 3: Washing. The resin is thoroughly washed with DMF to remove excess reagents and byproducts. A Kaiser test can be performed at this stage to confirm the complete consumption of free amines (a negative result indicates a successful coupling).

-

Step 4: Deprotection. A solution of 20% piperidine in DMF is added to the resin and agitated for 5-10 minutes. This cleaves the Fmoc group from the newly added heptanoic acid residue, exposing a new N-terminal amine for the next coupling cycle.

-

Step 5: Final Wash. The resin is washed again with DMF to remove piperidine and the dibenzofulvene adduct, preparing it for the next amino acid addition.

-

-

Chain Elongation: Repeat the coupling cycle for all subsequent amino acids in the desired sequence.

-

Final Cleavage & Deprotection: Once the sequence is complete, the peptide is cleaved from the resin and all side-chain protecting groups are removed simultaneously using a strong acid "cocktail," typically containing a high percentage of TFA and scavengers (e.g., triisopropylsilane, water) to quench reactive cationic species.

Caption: Automated SPPS cycle for incorporating this compound.

Conclusion

This compound (CAS: 1197020-22-6) is a specialized chemical tool that exemplifies the precision of modern peptide chemistry. Its utility is derived not only from its unique lipophilic side chain but also from the strategic advantages of its Fmoc protecting group, which enables the assembly of complex peptides under mild and highly controlled conditions. A thorough understanding of its properties, analytical validation, and the mechanics of its incorporation via SPPS is essential for any researcher aiming to push the boundaries of peptide design and drug discovery.

References

-

Fondchem. (n.d.). (S)-2-(Fmoc-amino)-7-(acetyl-amino)heptanoic acid. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). CAS:1197020-22-6 | this compound. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Fmoc-2-aminoheptanoic acid. PubChem Compound Summary for CID 46737266. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-Fmoc-(S)-2-aminoheptanoic acid. PubChem Compound Summary for CID 58903485. Retrieved from [Link]

-

Coin, I., et al. (2015). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science. Retrieved from [Link]

-

Peptide Machines. (2024, May 16). Fmoc-Based Peptide Synthesis: A Complete Guide to Chemistry, Steps & Advantages. Retrieved from [Link]

Sources

- 1. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 2. chemimpex.com [chemimpex.com]

- 3. advancedchemtech.com [advancedchemtech.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. Fmoc-(s)-2-aminononanoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 7. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemimpex.com [chemimpex.com]

- 10. Automated Peptide Synthesizers [peptidemachines.com]

(S)-2-(Fmoc-amino)heptanoic acid molecular weight

An In-Depth Technical Guide to (S)-2-(Fmoc-amino)heptanoic Acid: Properties, Synthesis, and Application

Abstract

This technical guide provides a comprehensive overview of this compound, a non-canonical amino acid derivative crucial for advanced peptide synthesis and drug development. We delve into its fundamental physicochemical properties, the mechanistic principles of the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, and its practical application in Solid-Phase Peptide Synthesis (SPPS). This document is intended for researchers, chemists, and drug development professionals, offering detailed experimental protocols, field-proven insights into the causality behind methodological choices, and robust reference data to support the strategic incorporation of this unique building block into novel peptide therapeutics.

Introduction to this compound

This compound is a synthetic amino acid derivative that plays a pivotal role in modern peptide chemistry. As an analogue of naturally occurring amino acids, it features a five-carbon linear alkyl side chain (pentyl group), which imparts significant hydrophobicity. Its primary utility stems from the N-α-Fmoc protecting group, which makes it a key building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The incorporation of non-canonical amino acids like this compound is a powerful strategy for modulating the pharmacological properties of peptides. The hydrophobic pentyl side chain can enhance membrane permeability, improve metabolic stability by resisting enzymatic degradation, and influence the peptide's secondary structure and binding affinity to its target. The Fmoc group, introduced by Carpino and Han in the 1970s, revolutionized SPPS by offering a milder, orthogonal protection strategy compared to the traditional Boc/Bzl approach.[1] This allows for the synthesis of complex peptides under conditions that preserve sensitive functionalities, making compounds like this compound invaluable tools in the design of next-generation peptide drugs.[1][2]

Physicochemical Properties and Specifications

The precise characterization of this compound is fundamental to its effective use. The data presented below have been consolidated from leading chemical suppliers and databases, providing a reliable baseline for experimental design.

| Property | Value | Source(s) |

| Molecular Weight | 367.44 g/mol | [3][4][5][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [3][5][7] |

| CAS Number | 1197020-22-6 | [3][4][6][7] |

| Appearance | White to off-white powder | [3] |

| Purity (HPLC) | ≥97-98% | [3][4][7] |

| Stereochemistry | (S)-configuration | [3] |

| Storage Conditions | 0 - 8 °C, desiccated | [3] |

| IUPAC Name | (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | [7] |

The Chemistry of the Fmoc Protecting Group

The utility of this compound in SPPS is entirely dependent on the chemical behavior of the Fmoc group. Understanding its mechanism is key to troubleshooting and optimizing peptide synthesis.

Orthogonality and Mild Deprotection

The core advantage of Fmoc chemistry is its orthogonality with common acid-labile side-chain protecting groups (e.g., Boc, tBu, Trt).[1][8] The Fmoc group is stable under the acidic conditions used for final peptide cleavage from the resin but is readily removed by a mild base, typically a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][9] This mild deprotection condition prevents the degradation of sensitive residues and preserves the integrity of the growing peptide chain over repeated cycles.[][]

Mechanism of Fmoc Removal

Fmoc deprotection proceeds via a base-catalyzed β-elimination mechanism. A secondary amine, like piperidine, acts as a base to abstract the acidic proton from the C9 position of the fluorenyl ring. This initiates the elimination, leading to the formation of a dibenzofulvene (DBF) intermediate and a carbamate anion, which rapidly decarboxylates to release the free N-terminal amine of the peptide. The excess piperidine then scavenges the reactive DBF to form a stable adduct, which is washed away.[2][]

Caption: Mechanism of Fmoc deprotection by piperidine.

Experimental Protocol: Incorporation into a Peptide Sequence via SPPS

This section provides a detailed, step-by-step protocol for the manual incorporation of this compound into a growing peptide chain on a 0.1 mmol scale using Rink Amide resin.

Materials and Reagents

-

Resin: Rink Amide resin (0.1 mmol scale)

-

Amino Acid: this compound (4 eq., 0.4 mmol, 147 mg)

-

Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

-

Deprotection Reagent: 20% (v/v) piperidine in DMF

-

Coupling Reagents:

-

HBTU (0.4 mmol, 152 mg) or HATU

-

N,N-Diisopropylethylamine (DIPEA) (0.8 mmol, 139 µL)

-

-

Washing Solvents: DMF, DCM

Step-by-Step Workflow

The synthesis follows a cyclical process of deprotection, washing, coupling, and washing.[2]

Step 1: Resin Preparation (Swelling)

-

Place the Rink Amide resin (0.1 mmol) into a fritted peptide synthesis vessel.

-

Add 5-10 mL of DMF.

-

Agitate the vessel for 30-60 minutes at room temperature.

-

Causality: Swelling the resin is critical for uncoiling the polymer chains and ensuring that reactive sites are fully accessible for subsequent chemical steps, maximizing reaction efficiency.[2]

-

-

Drain the DMF.

Step 2: N-terminal Fmoc Deprotection

-

Add 5 mL of 20% piperidine/DMF solution to the swelled resin.

-

Agitate for 5 minutes and drain.

-

Add a fresh 5 mL of 20% piperidine/DMF solution.

-

Agitate for 15 minutes and drain.[2]

-

Causality: A two-stage deprotection ensures complete removal of the Fmoc group. The first short treatment removes the bulk of the piperidine-DBF adduct, preventing it from interfering with the second, longer treatment.

-

-

Wash the resin thoroughly with DMF (5 x 10 mL) to remove all traces of piperidine and the adduct.

Step 3: Amino Acid Coupling

-

In a separate vial, dissolve this compound (147 mg, 0.4 mmol) and HBTU (152 mg, 0.4 mmol) in 2 mL of DMF.

-

Add DIPEA (139 µL, 0.8 mmol) to the solution. Allow 2-5 minutes for pre-activation.

-

Causality: HBTU is an aminium-based coupling reagent that converts the carboxylic acid of the Fmoc-amino acid into a highly reactive acyl-iminium species. DIPEA acts as the essential organic base to facilitate this activation and neutralize the resulting acidic byproducts.

-

-

Add the activated amino acid solution to the synthesis vessel containing the resin.

-

Agitate for 1-2 hours at room temperature.

-

Insight: For sterically hindered or hydrophobic amino acids like this one, extending the coupling time or using a more potent activator like HATU may be necessary to drive the reaction to completion.

-

Step 4: Post-Coupling Wash

-

Drain the coupling solution from the vessel.

-

Wash the resin thoroughly with DMF (3 x 10 mL) followed by DCM (3 x 10 mL) to remove all excess reagents and byproducts.

-

(Optional) Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.[12]

The resin is now ready for the next cycle of deprotection and coupling for the subsequent amino acid in the sequence.

Caption: The cyclical workflow of Fmoc solid-phase peptide synthesis.

Conclusion

This compound is a specialized yet highly valuable reagent in the field of peptide science. Its defining feature, a hydrophobic pentyl side chain, offers a strategic tool for enhancing the drug-like properties of synthetic peptides. A thorough understanding of its physicochemical characteristics, combined with a mastery of the Fmoc-SPPS protocol, empowers researchers to leverage this building block for the development of novel, high-performance peptide therapeutics. The methodologies and data presented in this guide provide a solid, authoritative foundation for the successful application of this compound in a research and development setting.

References

-

ProTide. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. Retrieved from [Link]

-

ALFA CHEMICAL. (n.d.). CAS:1197020-22-6 | this compound. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). N-Fmoc-(S)-2-aminoheptanoic acid. Retrieved from [Link]

-

Doron Scientific. (2023). This compound. Retrieved from [Link]

-

PubChem - National Institutes of Health. (n.d.). Fmoc-2-aminoheptanoic acid. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). S-Fmoc-2-amino-heptanedioic acid-7-tert-butyl ester. Retrieved from [Link]

-

Fondchem. (n.d.). (S)-2-(Fmoc-amino)-7-(acetyl-amino)heptanoic acid. Retrieved from [Link]

-

AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemical.com [alfa-chemical.com]

- 5. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. This compound 97% | CAS: 1197020-22-6 | AChemBlock [achemblock.com]

- 8. chempep.com [chempep.com]

- 9. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

Introduction to Fmoc solid-phase peptide synthesis (SPPS)

An In-depth Technical Guide to Fmoc Solid-Phase Peptide Synthesis (SPPS)

For researchers, scientists, and drug development professionals, solid-phase peptide synthesis (SPPS) employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry stands as a pivotal technology. Its robustness, efficiency, and amenability to automation have made it the predominant method for the chemical synthesis of peptides for a vast array of applications, from basic research to the development of novel therapeutics.[1][2] This in-depth technical guide elucidates the core principles of Fmoc SPPS, providing a detailed examination of the fundamental chemistry, experimental protocols, and critical considerations for successful peptide synthesis.

The Core Principles: Efficiency Through Orthogonality

SPPS revolutionized the field by anchoring the initial C-terminal amino acid to an insoluble polymeric support, or resin.[2] This foundational concept allows for the entire synthesis to occur in a single reaction vessel, where excess reagents and soluble byproducts are easily removed by simple filtration and washing, while the growing peptide chain remains covalently attached to the solid support.[2] This approach dramatically simplifies the purification of intermediates and is highly conducive to automation.[2][3]

The success of the Fmoc strategy lies in its use of an orthogonal protection scheme.[4][5] The Nα-amino protecting group, Fmoc, is labile to mild basic conditions, while the side-chain protecting groups and the resin linker are labile to strong acid.[4][6] This chemical distinction is the cornerstone of the methodology, allowing for the selective deprotection of the N-terminus at each cycle without disturbing other protected functionalities.[4] Compared to the older Boc/Benzyl approach, which requires repetitive use of acid for deprotection, the milder conditions of Fmoc chemistry are more compatible with sensitive or modified peptides.[1][5]

The Essential Components of Fmoc SPPS

Successful synthesis is predicated on the careful selection of three key components: the solid support, the side-chain protecting groups, and the coupling reagents.

The Solid Support: Resins and Linkers

The synthesis begins on a polymeric resin, typically a co-polymer of polystyrene and 1-2% divinylbenzene.[7] Before synthesis, the resin must be swelled in a suitable solvent, such as N,N-dimethylformamide (DMF) or dichloromethane (DCM), to ensure that the reactive sites within the polymer matrix are fully accessible.[2][3] The choice of resin is dictated by the desired C-terminal functionality of the final peptide.[2][8]

| Resin Type | Linker Name | Final C-Terminus | Cleavage Condition | Key Characteristics |

| Wang Resin | p-Alkoxybenzyl alcohol | Carboxylic Acid | Strong Acid (e.g., 95% TFA) | Standard choice for peptide acids; risk of racemization during manual loading.[3][8] |

| 2-Chlorotrityl Chloride (2-CTC) Resin | 2-Chlorotrityl | Carboxylic Acid | Very Mild Acid (e.g., 1% TFA) | Ideal for producing fully protected peptide fragments due to its high acid lability.[8] |

| Rink Amide Resin | Rink Amide | Amide | Strong Acid (e.g., 95% TFA) | The most common resin for generating C-terminal peptide amides.[3][8] |

| Sieber Amide Resin | Xanthenyl | Amide | Mild Acid | Useful for creating protected peptide amides; more acid-labile than Rink Amide.[9] |

Side-Chain Protecting Groups

The reactive functional groups on amino acid side chains must be masked to prevent unwanted side reactions during the synthesis.[1] In the Fmoc/tBu strategy, these protecting groups are typically tert-butyl (tBu) based ethers, esters, and carbamates. They are stable to the piperidine used for Fmoc removal but are cleaved concomitantly with the peptide from the resin during the final TFA treatment.[1][5]

| Amino Acid | Side-Chain Group | Common Protecting Group |

| Arginine (Arg) | Guanidinium | Pbf (2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl) |

| Aspartic Acid (Asp) | Carboxylic Acid | OtBu (O-tert-butyl) |

| Cysteine (Cys) | Thiol | Trt (Trityl), Acm (Acetamidomethyl) |

| Glutamic Acid (Glu) | Carboxylic Acid | OtBu (O-tert-butyl) |

| Histidine (His) | Imidazole | Trt (Trityl) |

| Lysine (Lys) | Amine | Boc (tert-butyloxycarbonyl) |

| Serine (Ser) | Hydroxyl | tBu (tert-butyl) |

| Threonine (Thr) | Hydroxyl | tBu (tert-butyl) |

| Tryptophan (Trp) | Indole | Boc (tert-butyloxycarbonyl) |

| Tyrosine (Tyr) | Phenol | tBu (tert-butyl) |

(This table represents the most common, standard protecting groups.[5][10])

The Synthetic Cycle: Step-by-Step Peptide Elongation

The assembly of the peptide chain is a cyclical process, with each cycle adding one amino acid. The entire workflow can be visualized as a repeating series of deprotection, activation, and coupling steps, followed by thorough washing.

Caption: The base-catalyzed β-elimination mechanism for Fmoc group removal.

The resulting dibenzofulvene (DBF) is a reactive electrophile that is immediately trapped by excess piperidine to form a stable adduct, preventing side reactions. [11][12]This adduct has a strong UV absorbance, which can be used to monitor the reaction in real-time on automated synthesizers. [4][13][14]

Experimental Protocol 1: Fmoc Deprotection

-

Drain the solvent from the swelled peptide-resin.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin.

-

Agitate the mixture for 3-5 minutes at room temperature.

-

Drain the deprotection solution.

-

Repeat the treatment with 20% piperidine in DMF for another 5-10 minutes to ensure complete deprotection.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine. [2]***

Step 2: Amino Acid Coupling

Following deprotection and washing, the next Fmoc-protected amino acid is introduced. To facilitate peptide bond formation, the carboxylic acid group of the incoming amino acid must be activated to make it more susceptible to nucleophilic attack by the free amine on the peptide-resin. [2]A wide variety of coupling reagents have been developed for this purpose.

| Reagent Class | Examples | Activator:AA:Base Ratio | Typical Time | Notes |

| Carbodiimides | DIC / HOBt or Oxyma | 1:1:0 (Base-free) | 60-120 min | Classic method; minimizes racemization. DIC is preferred over DCC in SPPS as its urea byproduct is soluble. [15][16] |

| Aminium/Uronium | HBTU, HATU, HCTU | 0.95:1:2 | 15-60 min | Fast, efficient, and widely used. HATU is especially effective for sterically hindered couplings. [17][18] |

| Phosphonium | PyBOP, PyAOP | 1:1:2 | 30-90 min | High coupling efficiency with low racemization. Byproducts can sometimes be difficult to remove. [17][18] |

Experimental Protocol 2: Amino Acid Coupling using HATU (Based on a 0.1 mmol synthesis scale)

-

In a separate vial, dissolve the Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HATU (0.38 mmol, 3.8 eq.) in DMF (~3 mL).

-

Add a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.), to the amino acid solution to begin activation.

-

Immediately add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate the mixture for 30-60 minutes at room temperature.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times). [2][17]***

Optional Step: Capping

If the coupling reaction is incomplete, the unreacted free amines can be permanently blocked, or "capped," to prevent the formation of deletion sequences. This is typically done by treating the resin with acetic anhydride and a base like DIPEA. [8]While not always necessary with modern high-efficiency coupling reagents, it can be a crucial step for long or "difficult" sequences. [13][19]

Final Cleavage: Releasing the Peptide

Once the desired sequence is assembled, the final step is to cleave the peptide from the resin and simultaneously remove all the acid-labile side-chain protecting groups. [17][20]This is accomplished by treating the peptide-resin with a strong acid, almost always Trifluoroacetic Acid (TFA). [20][21] During this process, the protecting groups and resin linker are cleaved, generating highly reactive carbocations. [20][22]These cations can irreversibly modify nucleophilic residues in the peptide, particularly Tryptophan (Trp), Methionine (Met), Cysteine (Cys), and Tyrosine (Tyr). [20][22]To prevent these side reactions, nucleophilic "scavengers" are added to the TFA to trap the reactive cations. [20][22]

| Cleavage Cocktail | Composition (v/v) | Application Notes |

|---|---|---|

| TFA / H₂O / TIS | 95% / 2.5% / 2.5% | A general, non-malodorous cocktail suitable for most sequences, especially those containing Arg(Pbf) and Trp(Boc). [20][22]Triisopropylsilane (TIS) is an excellent carbocation scavenger. |

| Reagent K | TFA / Phenol / H₂O / Thioanisole / EDT | 82.5% / 5% / 5% / 5% / 2.5% | A "universal" and very robust cocktail for complex peptides, particularly those containing Cys(Trt) or Met. [17][20]1,2-ethanedithiol (EDT) is a strong reducing scavenger. [23]|

Experimental Protocol 3: Final Cleavage and Precipitation Caution: TFA is highly corrosive and must be handled in a fume hood with appropriate personal protective equipment.

-

After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM (3-5 times) and dry it under a high vacuum for at least 1 hour. [24]2. Prepare the appropriate cleavage cocktail (e.g., TFA/TIS/H₂O) in a fume hood.

-

Add the cleavage cocktail to the dried peptide-resin (approx. 5-10 mL per 100 mg of resin).

-

Agitate the mixture at room temperature for 2-4 hours. [17]5. Filter the resin and collect the filtrate containing the peptide into a clean centrifuge tube.

-

Wash the resin with a small amount of fresh TFA to recover any remaining peptide.

-

Add the combined filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide. [24]8. Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet 2-3 more times with cold ether.

-

Dry the final peptide pellet under a stream of nitrogen and then under a high vacuum to remove residual ether. [24]***

Conclusion: A Versatile Tool for Science and Medicine

Fmoc solid-phase peptide synthesis is a powerful and versatile methodology that has become the gold standard for the chemical synthesis of peptides. Its principles of solid-phase anchoring and orthogonal protection allow for the efficient, automated, and reliable construction of complex peptide molecules. By understanding the underlying chemistry of each step—from resin selection and side-chain protection to the cyclical processes of deprotection and coupling, and the critical final cleavage—researchers can effectively troubleshoot syntheses and produce high-purity peptides for a vast range of applications, driving innovation in both fundamental research and therapeutic development.

References

-

Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Watec Laboratories. [Link]

- Amino Acid Derivatives for Peptide Synthesis - [Source URL not available, content

-

Deprotecting Fmoc Group Mechanism | Organic Chemistry - YouTube. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. [Link]

-

Advances in Fmoc solid-phase peptide synthesis - National Institutes of Health (NIH). [Link]

-

Side-chain protecting groups in Fmoc-based SPPS. - ResearchGate. [Link]

-

Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed. [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism - Total Synthesis. [Link]

-

Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Royal Society of Chemistry. [Link]

-

Fmoc Solid-Phase Peptide Synthesis - Springer Nature Experiments. [Link]

-

Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - National Institutes of Health (NIH). [Link]

- Methods and protocols of modern solid phase peptide synthesis - [Source URL not available, content

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - Frontiers. [Link]

-

Mechanism of Fmoc deprotection and trapping of dibenzofulvene. - ResearchGate. [Link]

-

Novabiochem® Coupling reagents - Merck Millipore. [Link]

-

Commonly Used Coupling Reagents in Peptide Synthesis - DilunBio. [Link]

-

Novabiochem® - Fmoc resin cleavage protocols - Merck Millipore. [Link]

-

Peptides containing cysteine: the role of scavengers in cleavage cocktail - Biotage. [Link]

-

Guide for Resin and Linker Selection in Solid-Phase Peptide Synthesis - ResearchGate. [Link]

-

Toward sustainable solid-phase peptide synthesis strategy – in situ Fmoc removal - Taylor & Francis Online. [Link]

-

How to choose the right resin functionality for solid phase peptide synthesis - Biotage. [Link]

Sources

- 1. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 2. benchchem.com [benchchem.com]

- 3. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 4. benchchem.com [benchchem.com]

- 5. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemistry.du.ac.in [chemistry.du.ac.in]

- 7. biosynth.com [biosynth.com]

- 8. chem.uci.edu [chem.uci.edu]

- 9. biotage.com [biotage.com]

- 10. researchgate.net [researchgate.net]

- 11. total-synthesis.com [total-synthesis.com]

- 12. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. Real-time monitoring of solid-phase peptide synthesis using a variable bed flow reactor - Chemical Communications (RSC Publishing) DOI:10.1039/C9CC08421E [pubs.rsc.org]

- 15. bachem.com [bachem.com]

- 16. merckmillipore.com [merckmillipore.com]

- 17. benchchem.com [benchchem.com]

- 18. file.globalso.com [file.globalso.com]

- 19. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 21. benchchem.com [benchchem.com]

- 22. merckmillipore.com [merckmillipore.com]

- 23. biotage.com [biotage.com]

- 24. benchchem.com [benchchem.com]

Physical and chemical properties of Fmoc-2-aminoheptanoic acid

An In-Depth Technical Guide to Fmoc-2-aminoheptanoic Acid: Properties, Synthesis, and Application

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of N-α-(9-Fluorenylmethoxycarbonyl)-2-aminoheptanoic acid (Fmoc-2-aminoheptanoic acid). Designed for researchers, chemists, and professionals in drug development and peptide synthesis, this document details the compound's structural characteristics, spectroscopic profile, and solubility. Furthermore, it offers expertly crafted, step-by-step protocols for its synthesis and its application in Solid-Phase Peptide Synthesis (SPPS). The guide is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

Introduction: The Role of Non-canonical Amino Acids in Peptide Science

The field of peptide science is increasingly venturing beyond the 20 proteinogenic amino acids to explore the vast chemical space offered by non-canonical or unnatural amino acids (ncAAs). The incorporation of ncAAs like 2-aminoheptanoic acid into peptide sequences can impart novel structural and functional properties, such as enhanced metabolic stability, increased potency, and unique conformational constraints. Fmoc-2-aminoheptanoic acid serves as a key building block for this purpose, leveraging the advantages of the widely adopted Fmoc/tBu strategy in Solid-Phase Peptide Synthesis (SPPS).[1]

The defining feature of the Fmoc protecting group is its base lability, allowing for its removal under mild conditions that are orthogonal to the acid-labile side-chain protecting groups commonly used in SPPS.[2][3] This orthogonality is the cornerstone of modern peptide synthesis, enabling the construction of complex peptide chains with high fidelity.[2] This guide provides the foundational knowledge and practical protocols necessary for the effective handling and utilization of Fmoc-2-aminoheptanoic acid in a research and development setting.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of Fmoc-2-aminoheptanoic acid is essential for its proper storage, handling, and application in synthesis.

Structural and General Properties

Fmoc-2-aminoheptanoic acid is an α-amino acid derivative where the α-amino group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group. The heptanoic acid backbone consists of a seven-carbon chain, with the carboxylic acid at one terminus.

| Property | Value | Source(s) |

| IUPAC Name | 2-(9H-fluoren-9-ylmethoxycarbonylamino)heptanoic acid | [4] |

| Synonyms | Fmoc-L-2-aminoheptanoic acid, N-Fmoc-2-aminoheptanoic acid | [4] |

| CAS Number | 1219184-45-8 | [5][6] |

| Molecular Formula | C₂₂H₂₅NO₄ | [4][5] |

| Molecular Weight | 367.44 g/mol | [4][5] |

| Appearance | White solid | [7] |

| Canonical SMILES | CCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | [4] |

| InChI Key | DSEDZIUESKRBOW-UHFFFAOYSA-N | [4] |

Solubility Profile

The solubility of Fmoc-protected amino acids is a critical factor in SPPS, particularly during the coupling step where high concentrations are required to drive the reaction to completion.

-

High Solubility: Fmoc-2-aminoheptanoic acid is generally soluble in polar aprotic solvents commonly used in peptide synthesis, such as N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP).[8][9]

-

Moderate Solubility: It exhibits moderate solubility in solvents like Dichloromethane (DCM).[9]

-

Insolubility: It is practically insoluble in water and non-polar hydrocarbon solvents.

Practical Insights: For challenging coupling reactions or when solubility issues arise in standard solvents, the addition of a small amount of a stronger, more polar solvent like Dimethyl Sulfoxide (DMSO) can significantly enhance solubility.[10] Gentle warming (to ~37°C) or sonication can also be employed to aid dissolution, but the solution should be used promptly to avoid potential degradation.[10]

Thermal Properties

While a specific melting point from a Certificate of Analysis is not publicly available, Fmoc-protected amino acids are typically crystalline solids with relatively sharp melting points. For long-term storage, it is recommended to keep the compound at -20°C in a desiccated environment.[11]

Spectroscopic and Chromatographic Characterization

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.77 | d | 2H | Ar-H (Fmoc) |

| ~7.60 | d | 2H | Ar-H (Fmoc) |

| ~7.40 | t | 2H | Ar-H (Fmoc) |

| ~7.32 | t | 2H | Ar-H (Fmoc) |

| ~5.30 | d | 1H | N-H |

| ~4.45 | m | 1H | α-CH |

| ~4.39 | d | 2H | O-CH₂ (Fmoc) |

| ~4.22 | t | 1H | CH (Fmoc) |

| ~1.85 | m | 2H | β-CH₂ |

| ~1.30 | m | 6H | γ, δ, ε-CH₂ |

| ~0.88 | t | 3H | ζ-CH₃ |

Rationale: The aromatic protons of the fluorenyl group are expected in the 7.3-7.8 ppm range.[12] The α-proton, being adjacent to both the carbonyl and the nitrogen, will be deshielded. The methylene and methyl protons of the heptanoic acid chain will appear in the aliphatic region.[12]

Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~176 | C=O (Carboxylic Acid) |

| ~156 | C=O (Carbamate) |

| ~144, ~141 | Ar-C (Quaternary, Fmoc) |

| ~128, ~127, ~125, ~120 | Ar-CH (Fmoc) |

| ~67 | O-CH₂ (Fmoc) |

| ~54 | α-CH |

| ~47 | CH (Fmoc) |

| ~32, ~31, ~29, ~22 | Aliphatic CH₂ |

| ~14 | Aliphatic CH₃ |

Rationale: The carbonyl carbons of the carboxylic acid and the carbamate will be the most downfield signals.[13] The aromatic carbons of the Fmoc group will appear between 120-145 ppm, and the aliphatic carbons of the heptanoic acid chain will be found upfield.[13][14]

Predicted Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch (Amide) |

| ~3000-2850 | Medium-Strong | C-H Stretch (Aliphatic) |

| ~1715 | Strong | C=O Stretch (Carboxylic Acid) |

| ~1690 | Strong | C=O Stretch (Carbamate) |

| ~1530 | Medium | N-H Bend (Amide II) |

| ~1450, ~1600 | Medium-Weak | C=C Stretch (Aromatic) |

| ~1250 | Strong | C-O Stretch |

Rationale: The spectrum will be dominated by the strong carbonyl stretches of the carboxylic acid and the carbamate.[15] The N-H stretch of the amide and the C-H stretches of the aliphatic chain and aromatic rings will also be prominent features.[15]

Mass Spectrometry

For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected mass-to-charge ratio (m/z) for the protonated molecule would be:

-

Calculated Exact Mass (C₂₂H₂₅NO₄): 367.1784 g/mol [4]

-

Expected [M+H]⁺: 368.1856 m/z

Synthesis and Chemical Reactivity

Synthesis of Fmoc-2-aminoheptanoic Acid

The standard and most reliable method for the N-α-Fmoc protection of 2-aminoheptanoic acid is through a Schotten-Baumann reaction, which involves the reaction of the amino acid with an Fmoc-donating reagent under basic conditions.[2]

Caption: General workflow for the synthesis of Fmoc-2-aminoheptanoic acid.

-

Dissolution: In a round-bottom flask, dissolve 2-aminoheptanoic acid (1.0 eq.) in a 1:1 mixture of 10% aqueous sodium bicarbonate and dioxane.

-

Addition of Fmoc Reagent: To the stirred solution, add N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq.) portion-wise at room temperature.

-

Reaction: Stir the mixture vigorously at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amino acid is consumed.

-

Work-up: Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu and N-hydroxysuccinimide byproduct.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl. A white precipitate of the product will form.

-

Isolation: Collect the precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product.

Causality: The use of a biphasic dioxane/water system ensures that both the water-soluble amino acid and the organic-soluble Fmoc-OSu can react.[2] The sodium bicarbonate acts as a base to deprotonate the amino group, making it nucleophilic, and to neutralize the acid formed during the reaction. Acidification protonates the carboxylate, rendering the final product insoluble in water for easy isolation.

Chemical Reactivity: The Fmoc Deprotection Mechanism

The utility of Fmoc-2-aminoheptanoic acid in SPPS hinges on the selective removal of the Fmoc group. This is achieved through a β-elimination reaction triggered by a secondary amine base, most commonly piperidine.[16]

Caption: Mechanism of Fmoc deprotection using piperidine.

The deprotonation at the C9 position of the fluorenyl ring is the key step, forming a stabilized aromatic anion. This intermediate then undergoes elimination to release the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF). The highly reactive DBF is immediately trapped by the excess piperidine to form a stable adduct, which is washed away.[16]

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-2-aminoheptanoic acid is seamlessly integrated into the standard Fmoc-SPPS workflow. The cycle of deprotection, washing, coupling, and washing is repeated to elongate the peptide chain.

The SPPS Cycle

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Detailed Experimental Protocol: Coupling Reaction

This protocol describes a standard coupling procedure for Fmoc-2-aminoheptanoic acid using HBTU/DIPEA activation.

-

Resin Preparation: Start with a deprotected peptide-resin (bearing a free N-terminal amine) that has been thoroughly washed with DMF.

-

Activation Solution: In a separate vial, dissolve Fmoc-2-aminoheptanoic acid (3-5 eq. relative to resin loading) and HBTU (2.9-4.9 eq.) in DMF.

-

Activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 eq.) to the activation solution and vortex for 1-2 minutes. The solution will typically change color, indicating the formation of the active ester.[8]

-

Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 30-60 minutes.

-

Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the disappearance of free primary amines, indicating reaction completion.[17]

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts. The resin is now ready for the next deprotection step.

Causality: HBTU is a highly efficient coupling reagent that reacts with the carboxylic acid of the Fmoc-amino acid in the presence of the base (DIPEA) to form a highly reactive OBt-ester.[18] This active ester readily reacts with the free amine on the resin-bound peptide to form the new peptide bond. Using an excess of reagents drives the reaction to completion, which is a fundamental principle of SPPS.

Safety and Handling

As a Senior Application Scientist, ensuring the safe handling of all laboratory reagents is paramount.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and nitrile gloves when handling Fmoc-2-aminoheptanoic acid.

-

Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a fume hood.

-

Skin and Eye Contact: The compound may cause skin and eye irritation. In case of contact, rinse the affected area thoroughly with water.

-

Storage: Store in a tightly sealed container in a cool, dry place, preferably at -20°C for long-term stability. Allow the container to warm to room temperature before opening to prevent moisture condensation.

Conclusion

Fmoc-2-aminoheptanoic acid is a valuable synthetic building block that enables the incorporation of a non-canonical, lipophilic side chain into peptide structures. Its properties are well-suited for standard Fmoc-based SPPS protocols. By understanding its fundamental physicochemical characteristics and employing the robust synthesis and coupling protocols detailed in this guide, researchers can confidently and effectively utilize this reagent to advance their peptide-based research and development programs.

References

-

Fmoc-2-aminoheptanoic acid | C22H25NO4 | CID 46737266. (n.d.). PubChem. Retrieved from [Link]

-

H NMR spectra were recorded at 300 and 400 MHz. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Solvents for Solid Phase Peptide Synthesis. (n.d.). Aapptec. Retrieved from [Link]

-

Fmoc - Lokey Lab Protocols. (2017, March 16). UC Santa Cruz. Retrieved from [Link]

-

Methods and protocols of modern solid phase peptide synthesis. (2014, June 13). SpringerLink. Retrieved from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Retrieved from [Link]

-

Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. (n.d.). Total Synthesis. Retrieved from [Link]

-

Certificate of Analysis. (n.d.). Thermo Fisher Scientific. Retrieved from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (2020, March 17). University of California, Irvine. Retrieved from [Link]

-

An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. (n.d.). Geochimica et Cosmochimica Acta. Retrieved from [Link]

-

Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. (n.d.). Preprints.org. Retrieved from [Link]

-

1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003355). (n.d.). Human Metabolome Database. Retrieved from [Link]

-

13C NMR Chemical Shifts. (n.d.). Oregon State University. Retrieved from [Link]

- WO1997041093A1 - Methods for the synthesis of fmoc protected amines. (n.d.). Google Patents.

-

HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry. (2021, January 18). YouTube. Retrieved from [Link]

-

IDENTIFICATION OF AMINO ACID ISOMERS BY INFRARED PHOTODISSOCIATION SPECTROSCOPY OF MASS-SELECTED IONS. (n.d.). Universities Space Research Association. Retrieved from [Link]

-

Ch13 - Sample IR spectra. (n.d.). University of Calgary. Retrieved from [Link]

-

Gas-Phase IR Spectroscopy of Deprotonated Amino Acids. (2009, March 6). Journal of the American Chemical Society. Retrieved from [Link]

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents [patents.google.com]

- 3. 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)heptanoic acid | C22H25NO4 | CID 46737266 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. FMOC-2-AMINOHEPTANOIC ACID | 1219184-45-8 [chemicalbook.com]

- 6. advancedchemtech.com [advancedchemtech.com]

- 7. benchchem.com [benchchem.com]

- 8. 1219184-45-8 Cas No. | Fmoc-2-aminoheptanoic acid | Matrix Scientific [matrixscientific.com]

- 9. peptide.com [peptide.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. rsc.org [rsc.org]

- 12. myneni.princeton.edu [myneni.princeton.edu]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

- 15. Lokey Lab Protocols: Fmoc [lokeylab.wikidot.com]

- 16. chemistry.du.ac.in [chemistry.du.ac.in]

- 17. youtube.com [youtube.com]

- 18. rsc.org [rsc.org]

The Alchemist's Dilemma: A Technical Guide to the Solubility of Fmoc-Amino Acids in Organic Solvents

Abstract

In the intricate world of solid-phase peptide synthesis (SPPS), the seemingly simple act of dissolving a solid in a liquid is a critical determinant of success. For researchers, scientists, and drug development professionals, the solubility of fluorenylmethyloxycarbonyl (Fmoc) protected amino acids is a foundational parameter that dictates the efficiency of coupling reactions, the purity of the final peptide, and the overall fidelity of the synthetic process. This in-depth technical guide navigates the complex landscape of Fmoc-amino acid solubility in the organic solvents that are the lifeblood of peptide synthesis. We will delve into the physicochemical principles that govern these interactions, present available quantitative and qualitative solubility data, and provide detailed, field-proven experimental protocols for determining these crucial parameters. Furthermore, this guide will address the contemporary challenges and opportunities presented by the industry-wide shift towards greener, more sustainable solvent systems.

The Physicochemical Bedrock of Solubility in SPPS

The solubility of an Fmoc-amino acid is not a monolithic property but rather a delicate interplay of intermolecular forces between the solute (the Fmoc-amino acid) and the solvent. Understanding these forces is paramount to making informed decisions in the laboratory.[1][2]

-

The Dual Nature of Fmoc-Amino Acids: Fmoc-amino acids are amphipathic molecules. The large, aromatic Fmoc group is decidedly hydrophobic, while the amino acid backbone and any polar side chains contribute hydrophilic character.[3] The nature of the amino acid's side chain (R group) is a primary determinant of its overall polarity and, consequently, its solubility in a given solvent.

-

Solvent Properties at a Glance: The solvents employed in SPPS are typically polar aprotic, such as N,N-Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), and Dimethyl sulfoxide (DMSO).[4][5][6] These solvents possess large dipole moments and are capable of solvating ions and polar molecules. Dichloromethane (DCM), a less polar solvent, is also used, though its utility for dissolving Fmoc-amino acids is more limited.[6][7]

-

The "Like Dissolves Like" Paradigm in SPPS: This age-old chemical maxim holds true in peptide synthesis. Polar aprotic solvents are effective at solvating the polar regions of the Fmoc-amino acid and the growing peptide chain. However, the hydrophobicity of certain side chains and the Fmoc group itself can lead to aggregation, a phenomenon that is a significant contributor to poor solubility.[8]

A Quantitative and Qualitative Look at Solubility

While a comprehensive, centralized database of quantitative solubility data for all Fmoc-amino acids across all common SPPS solvents remains an unmet need in the field, a combination of published data and empirical observations provides a functional framework for the modern peptide chemist.[7][8] It is crucial to recognize that solubility can be influenced by factors such as the specific side-chain protecting group and the purity of both the amino acid derivative and the solvent.[8]

Table 1: Solubility of Common Fmoc-Amino Acids in Key SPPS Solvents

| Fmoc-Amino Acid Derivative | DMF | NMP | DMSO | DCM |

| Aliphatic | ||||

| Fmoc-Gly-OH | Readily Soluble[9] | Soluble[9] | Good | Limited |

| Fmoc-Ala-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |

| Fmoc-Val-OH | Clearly Soluble (0.5 M)[9] | Easily Dissolved[9] | Good | Limited |

| Fmoc-Leu-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Ile-OH | 100 mg/mL[9] | Soluble[9] | Good | Limited |

| Aromatic | ||||

| Fmoc-Phe-OH | Highly Soluble[9] | Highly Soluble[9] | Good | Limited |

| Fmoc-Tyr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Trp(Boc)-OH | ~213 mg/mL (~0.5 M)[10] | Good to Excellent | ≥ 100 mg/mL[10] | Soluble[11][12] |

| Polar/Hydrophilic | ||||

| Fmoc-Ser(tBu)-OH | Clearly Soluble (0.5 M)[9] | Soluble[9] | Good | Limited |

| Fmoc-Thr(tBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Gln(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Asn(Trt)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Charged | ||||

| Fmoc-Asp(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-Glu(OtBu)-OH | Good to Excellent | Good to Excellent | Good | Limited |

| Fmoc-His(Trt)-OH | Variable | Good | Good | Limited |

| Fmoc-Arg(Pbf)-OH | Sparingly Soluble[9] | Soluble[9] | 100 mg/mL[13] | Limited |

| Sulfur-Containing | ||||

| Fmoc-Cys(Trt)-OH | 30 mg/mL[14] | Good | 100 mg/mL[14] | Soluble[15] |

| Fmoc-Met-OH | Good to Excellent | Good to Excellent | Good | Limited |

Note: The terms "Good to Excellent," "Soluble," and "Limited" are qualitative descriptors based on their general use and behavior in SPPS. Quantitative data is provided where specific, citable values have been found. The solubility of Fmoc-Arg(Pbf)-OH in DMF is notably lower than in other solvents, which can present challenges during synthesis.

In the Lab: Protocols for Solubility Determination

Empirical determination of solubility in your specific solvent system is always the most reliable approach. Two common methods are the static gravimetric method and turbidimetric assays.

Protocol: Static Gravimetric Method for Equilibrium Solubility

This method determines the thermodynamic equilibrium solubility of a compound.

Materials:

-

Fmoc-amino acid

-

Solvent of interest (high-purity, anhydrous)

-

Analytical balance

-

Vials with screw caps

-

Orbital shaker or vortex mixer

-

Temperature-controlled environment (e.g., incubator or water bath)

-

Syringe filters (0.2 µm, PTFE or other solvent-compatible material)

-

HPLC or UV-Vis spectrophotometer

Methodology:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the Fmoc-amino acid to a vial containing a known volume of the solvent. The amount should be sufficient to ensure undissolved solid remains after equilibrium is reached.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

-

Agitate the sample for a sufficient period to reach equilibrium (typically 24-48 hours).

-